molecular formula C12H22Cl2N2O2 B1522127 [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride CAS No. 1209536-64-0

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride

Cat. No. B1522127
M. Wt: 297.22 g/mol
InChI Key: SKZQGQZOENLQHW-UHFFFAOYSA-N
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Description

“[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride” is a chemical compound with the CAS Number: 1209536-64-0 . Its IUPAC name is 1-(3,4-dimethoxyphenyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine dihydrochloride . The molecular weight of this compound is 297.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O2.2ClH/c1-14(2)8-10(13)9-5-6-11(15-3)12(7-9)16-4;;/h5-7,10H,8,13H2,1-4H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthetic Applications

  • Reagent for Synthesis of Heterocyclic Compounds

    • A related compound, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, was used as a reagent for the preparation of fused substituted 3-aminopyranones, quinolizin-4-one, and fused pyrimidin-4-ones. This showcases its potential in the synthesis of heterocyclic compounds with high yields (Soršak et al., 1998).
  • Carboxyl-Protecting Group in Peptide Chemistry

    • The 2-(diphenylphosphino)ethyl group, structurally similar to the compound , has been utilized as a carboxyl-protecting group in peptide chemistry. This group was introduced through esterification and proved stable under standard conditions for peptide synthesis. Deprotection was achieved under mild conditions, indicating its utility in delicate chemical processes (Chantreux et al., 1984).

Physicochemical Studies

  • Spectroscopic and Diffractometric Study of Polymorphism

    • Spectroscopic and diffractometric techniques were employed to study polymorphic forms of a compound related to the one . These forms showed very similar spectra and diffraction patterns, posing challenges for analytical and physical characterization. This study highlights the importance of sophisticated analytical techniques in understanding the physical properties of complex molecules (Vogt et al., 2013).
  • Study of Reactions of 2-(Arylhydrazono)aldehydes

    • The chemical reactivity of compounds containing 2-(arylhydrazono)aldehydes, which have structural similarities to the compound , was explored. The study demonstrated the versatility of these compounds in synthesizing a variety of pyrazoles and arylazolopyrimidines through reactions with hydrazines, haloketones, and aminoazoles. This underlines the compound's potential role in synthetic chemistry and drug development (Makhseed et al., 2007).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific MSDS for this compound was not available in the search results.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2.2ClH/c1-14(2)8-10(13)9-5-6-11(15-3)12(7-9)16-4;;/h5-7,10H,8,13H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZQGQZOENLQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)OC)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
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[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
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[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
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[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
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[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
Reactant of Route 6
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride

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